Benzyl N-(2-amino-2-phenylethyl)carbamate
Description
Benzyl N-(2-amino-2-phenylethyl)carbamate (molecular formula: C₁₆H₁₈N₂O₂) is a carbamate derivative featuring a benzyl group and a 2-amino-2-phenylethyl substituent. Key properties include a molar mass of 270.33 g/mol, a predicted density of 1.161 g/cm³, and a boiling point of 460.8±45.0 °C . It is a colorless or pale yellow crystalline solid, soluble in alcohols but insoluble in water. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly as a precursor for drugs targeting neurological and metabolic disorders. Its synthesis involves the reaction of benzyl carbamate with phenylacetaldehyde under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(2-amino-2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGWXRXVMOOPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597406 | |
| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041261-05-5 | |
| Record name | Benzyl (2-amino-2-phenylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-amino-2-phenylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-amino-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-(2-amino-2-phenylethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Benzyl N-(2-amino-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The benzyl carbamate core is shared among related compounds, but substituents significantly alter their properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Properties
- Solubility Trends : The presence of polar groups (e.g., pyridyl in , hydrochloride in ) enhances water solubility, whereas hydrophobic substituents (e.g., bromophenyl in , phenylethyl in ) favor organic solvents.
- Thermal Stability: The high boiling point of this compound (460.8 °C) reflects its aromatic and rigid structure, compared to simpler derivatives like Benzyl N-(2-aminoethyl)carbamate HCl, which lacks aromatic stabilization .
Key Research Findings
- Crystallography : Benzyl N-(4-pyridyl)carbamate exhibits N—H⋯N hydrogen bonds and C—O⋯O—C interactions, influencing its solid-state packing .
- Halogen Effects : Bromine in Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate increases molecular weight (348.23 g/mol) and lipophilicity, enhancing membrane permeability in drug candidates .
- Solubility Engineering : Modifying substituents (e.g., adding pyridyl or hydroxy groups) can tailor solubility for specific reaction conditions .
Biological Activity
Benzyl N-(2-amino-2-phenylethyl)carbamate is a compound that has attracted attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring:
- Amino Group : Facilitates interactions with biological targets through hydrogen bonding.
- Benzyl and Phenylethyl Groups : Enhance hydrophobic interactions with proteins and enzymes.
- Carbamate Group : Contributes to the pharmacological properties of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It may bind to receptors, modulating signaling pathways that affect cellular responses.
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have shown significant antibacterial properties against common strains:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 40 - 50 | E. faecalis, P. aeruginosa |
These findings suggest potential therapeutic applications in treating bacterial infections.
Anticancer Activity
Preliminary studies have investigated the anticancer properties of this compound. Notable findings include:
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including activation of caspases.
- Cell Cycle Arrest : It can inhibit specific kinases that regulate cell cycle progression, thereby preventing cancer cell proliferation.
In a study involving osteoblast differentiation, a derivative of this compound was shown to significantly increase bone formation at fracture sites in rats, indicating potential applications in bone regeneration therapies .
Case Studies and Research Findings
- Osteoblast Differentiation : A related compound demonstrated an ability to stimulate BMP-2 production and osteoblast differentiation in vitro. This effect was dose-dependent and significantly enhanced nascent bone formation at fracture sites in animal models .
- In Silico Studies : Computational approaches have identified this compound as a potential inhibitor for non-nucleosidase reverse transcriptase inhibitors. Molecular docking studies revealed favorable interactions with key amino acids within the binding site .
- Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties highlighted the compound's effectiveness against various bacterial strains, supporting its potential use as an antibacterial agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
